2-chloro-N-(1H-indazol-5-yl)benzamide
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Overview
Description
2-chloro-N-(1H-indazol-5-yl)benzamide is a chemical compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound is characterized by the presence of a chloro group at the 2-position of the benzamide moiety and an indazole ring attached to the nitrogen atom of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1H-indazol-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with 1H-indazole-5-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1H-indazol-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The indazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, oxides, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(1H-indazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1H-indazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell proliferation and survival, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1H-indazol-3-yl)benzamide
- 2-chloro-N-(1H-indol-5-yl)benzamide
- 2-chloro-N-(1H-benzimidazol-5-yl)benzamide
Uniqueness
2-chloro-N-(1H-indazol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of the indazole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the chloro group and the indazole ring can influence the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C14H10ClN3O |
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Molecular Weight |
271.70 g/mol |
IUPAC Name |
2-chloro-N-(1H-indazol-5-yl)benzamide |
InChI |
InChI=1S/C14H10ClN3O/c15-12-4-2-1-3-11(12)14(19)17-10-5-6-13-9(7-10)8-16-18-13/h1-8H,(H,16,18)(H,17,19) |
InChI Key |
CYAWOJXETFGAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)Cl |
solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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